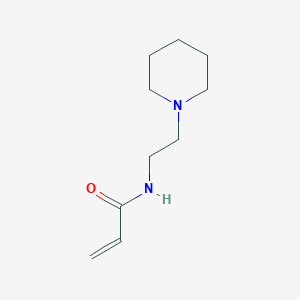![molecular formula C25H19ClN4O4S B14941089 N-({4-[4-(4-chlorophenyl)-6-oxo-3-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]phenyl}sulfonyl)acetamide](/img/structure/B14941089.png)
N-({4-[4-(4-chlorophenyl)-6-oxo-3-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]phenyl}sulfonyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-ACETYL-4-[4-(4-CHLOROPHENYL)-6-OXO-3-PHENYL-4,6-DIHYDROPYRROLO[3,4-C]PYRAZOL-5(1H)-YL]-1-BENZENESULFONAMIDE is a complex organic compound with a unique structure that includes a pyrrolo[3,4-c]pyrazole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-ACETYL-4-[4-(4-CHLOROPHENYL)-6-OXO-3-PHENYL-4,6-DIHYDROPYRROLO[3,4-C]PYRAZOL-5(1H)-YL]-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolo[3,4-c]pyrazole core, followed by the introduction of the acetyl, chlorophenyl, phenyl, and benzenesulfonamide groups. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can be scaled up more easily than traditional batch reactors.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~-ACETYL-4-[4-(4-CHLOROPHENYL)-6-OXO-3-PHENYL-4,6-DIHYDROPYRROLO[3,4-C]PYRAZOL-5(1H)-YL]-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could produce a more saturated molecule.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug development or as a biochemical probe.
Medicine: Its unique structure could be exploited for the development of new pharmaceuticals with specific therapeutic targets.
Industry: The compound could be used in the development of new materials with unique properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of N1-ACETYL-4-[4-(4-CHLOROPHENYL)-6-OXO-3-PHENYL-4,6-DIHYDROPYRROLO[3,4-C]PYRAZOL-5(1H)-YL]-1-BENZENESULFONAMIDE depends on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition or activation of these targets, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrrolo[3,4-c]pyrazole derivatives, which may have different substituents on the core structure. Examples include:
- N~1~-ACETYL-4-[4-(4-METHOXYPHENYL)-6-OXO-3-PHENYL-4,6-DIHYDROPYRROLO[3,4-C]PYRAZOL-5(1H)-YL]-1-BENZENESULFONAMIDE
- N~1~-ACETYL-4-[4-(4-FLUOROPHENYL)-6-OXO-3-PHENYL-4,6-DIHYDROPYRROLO[3,4-C]PYRAZOL-5(1H)-YL]-1-BENZENESULFONAMIDE
Uniqueness
The uniqueness of N1-ACETYL-4-[4-(4-CHLOROPHENYL)-6-OXO-3-PHENYL-4,6-DIHYDROPYRROLO[3,4-C]PYRAZOL-5(1H)-YL]-1-BENZENESULFONAMIDE lies in its specific combination of functional groups, which confer unique chemical and biological properties
Propriétés
Formule moléculaire |
C25H19ClN4O4S |
|---|---|
Poids moléculaire |
507.0 g/mol |
Nom IUPAC |
N-[4-[4-(4-chlorophenyl)-6-oxo-3-phenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-5-yl]phenyl]sulfonylacetamide |
InChI |
InChI=1S/C25H19ClN4O4S/c1-15(31)29-35(33,34)20-13-11-19(12-14-20)30-24(17-7-9-18(26)10-8-17)21-22(16-5-3-2-4-6-16)27-28-23(21)25(30)32/h2-14,24H,1H3,(H,27,28)(H,29,31) |
Clé InChI |
YSZFVVOHCGNOEI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)N2C(C3=C(C2=O)NN=C3C4=CC=CC=C4)C5=CC=C(C=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 7-(4-methoxyphenyl)-6-oxo-2-(2-thienyl)-6,7-dihydropyrido[3,4-E][1,2,4]triazolo[1,5-A]pyrimidine-9-carboxylate](/img/structure/B14941019.png)
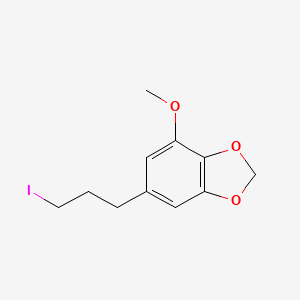
amino}-2-oxoethyl)benzamide](/img/structure/B14941033.png)
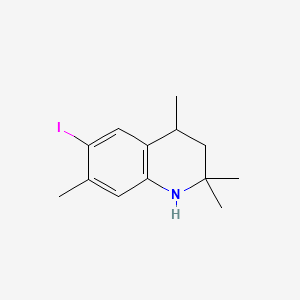
![ethyl 4-{[(1E)-8-ethyl-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]amino}benzoate](/img/structure/B14941042.png)

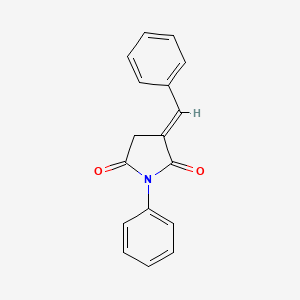
![(1E)-8-fluoro-4,4,6-trimethyl-1-(2-oxo-2-phenylethylidene)-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14941066.png)
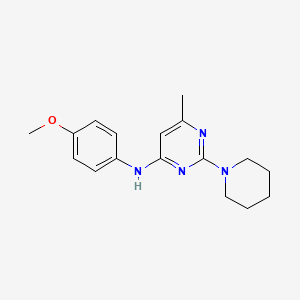
![5-[(4-Chlorobenzoyl)imino]-2-(4-fluorophenyl)-N-methyl-1,2,3-thiadiazole-4(2H)-carboxamide](/img/structure/B14941071.png)
![(1Z)-6-(4-chlorophenyl)-1-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14941072.png)
![methyl (2Z)-{2-[(2E)-2-(8-fluoro-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)hydrazinyl]-4-oxo-1,3-thiazol-5(4H)-ylidene}ethanoate](/img/structure/B14941074.png)
